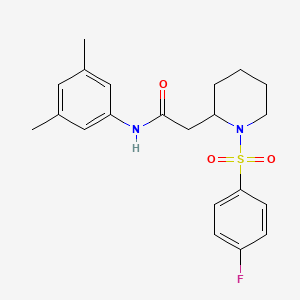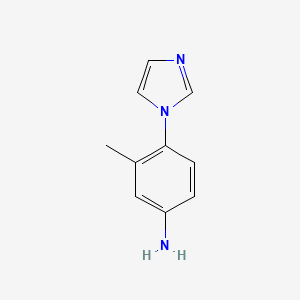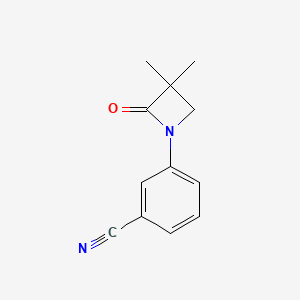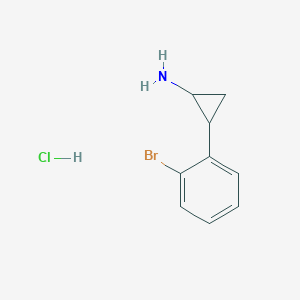![molecular formula C21H15ClFN3O2S2 B2547997 N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291852-66-8](/img/structure/B2547997.png)
N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of acetamide with a complex molecular structure that includes a thieno[3,2-d]pyrimidin-2-yl moiety, a chloro-fluorophenyl group, and a methylphenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies provide insights into the vibrational spectroscopic signatures, molecular conformations, and crystal structures of closely related molecules, which can be used to infer some properties of the target compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of acetamide derivatives with various substituents. For instance, the synthesis of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides has been studied, which shares the chloroacetamide moiety with the target compound . The synthesis process can be complex, requiring careful control of reaction conditions to achieve the desired conformation and purity of the final product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial in determining their physical and chemical properties. For example, the crystal structure of a copper(II) complex with an N-acetylsulfadiazine ligand, which is structurally similar to the target compound, has been reported. This complex exhibits a tetragonally-distorted octahedral geometry around the metal center . Such structural analyses are essential for understanding the three-dimensional arrangement of atoms in the molecule and the potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the presence of various functional groups. The vibrational spectroscopic analysis of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, provides insights into the stereo-electronic interactions that lead to molecular stability and reactivity . These interactions can affect the molecule's behavior in chemical reactions, including its potential as an antiviral agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The dipole moment method and quantum chemical calculations have been used to study the conformations and polarity of related molecules . Additionally, vibrational spectroscopy and natural bond orbital analysis have been employed to explore the intra- and intermolecular interactions, which can affect properties such as solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
- N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been studied as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity is significant for potential anticancer applications, as both enzymes are crucial for DNA synthesis and repair in cancer cells (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Spectroscopy Analysis
- The molecular structure and spectroscopic properties of this compound have been extensively analyzed. Quantum chemical insights, natural bond orbital analysis, and detailed vibrational assignments have been conducted, providing valuable information for understanding its interactions and stability at the molecular level (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Antitumor Activity
- Derivatives of N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and evaluated for their antitumor activities. Some of these derivatives have shown potent anticancer activity, comparable to known chemotherapy drugs, against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
- The crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing insights into the conformation and intramolecular hydrogen bonding that stabilize these molecules. Such structural analyses are important for understanding the drug-receptor interactions and designing more effective derivatives (Subasri et al., 2016).
Material Science Applications
- Thiophenyl-substituted benzidines, closely related to the structure of N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, have been used to synthesize transparent aromatic polyimides. These polyimides exhibit high refractive indices and small birefringence, making them useful for optoelectronic applications (Tapaswi et al., 2015).
Fluorescence Binding Studies
- The compound and its derivatives have been studied for fluorescence binding with proteins like bovine serum albumin, providing insights into its potential interactions within biological systems. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of drug candidates (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Eigenschaften
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-4-2-3-5-17(12)26-20(28)19-16(8-9-29-19)25-21(26)30-11-18(27)24-15-7-6-13(23)10-14(15)22/h2-10H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRZQQWKVPTSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)


![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)




